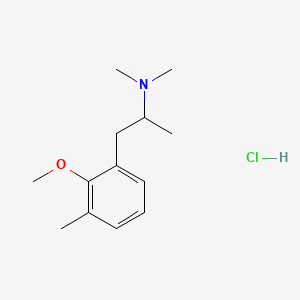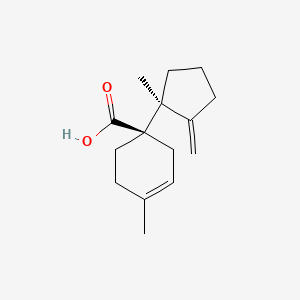
3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, and a substituted cyclopentyl group
準備方法
The synthesis of 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the carboxylic acid and substituted cyclopentyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the carboxylic acid group via oxidation reactions.
Substitution Reactions: Substitution of hydrogen atoms with the desired substituents on the cyclopentyl ring.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced with other atoms or groups.
Addition: Addition reactions can occur at the double bonds in the cyclohexene and cyclopentyl rings.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts.
科学的研究の応用
3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets can vary depending on the context of its use, but common mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.
Gene Expression Modulation: The compound may influence gene expression, leading to changes in cellular function.
類似化合物との比較
When compared to similar compounds, 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- stands out due to its unique structure and reactivity. Similar compounds include:
Cyclohexene Derivatives: Compounds with similar cyclohexene rings but different substituents.
Carboxylic Acids: Compounds with carboxylic acid groups attached to different ring structures.
Substituted Cyclopentyl Compounds: Compounds with various substituents on the cyclopentyl ring.
The uniqueness of 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- lies in its combination of these structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
105164-35-0 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
(1R)-4-methyl-1-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-11-6-9-15(10-7-11,13(16)17)14(3)8-4-5-12(14)2/h6H,2,4-5,7-10H2,1,3H3,(H,16,17)/t14-,15+/m0/s1 |
InChIキー |
MEYYMVYRSTWRLN-LSDHHAIUSA-N |
異性体SMILES |
CC1=CC[C@@](CC1)(C(=O)O)[C@]2(CCCC2=C)C |
正規SMILES |
CC1=CCC(CC1)(C(=O)O)C2(CCCC2=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
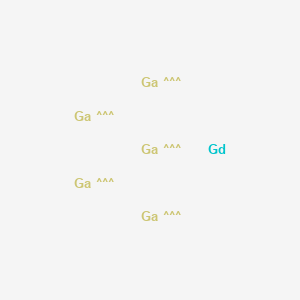
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
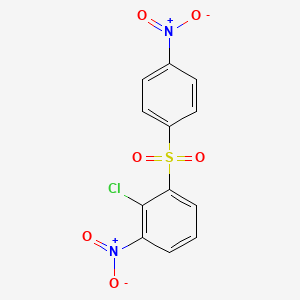
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
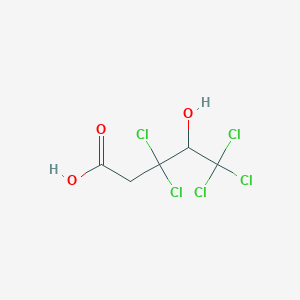
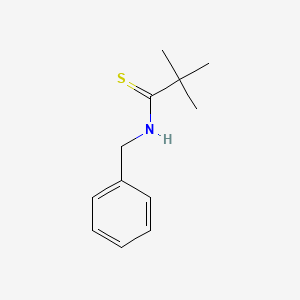
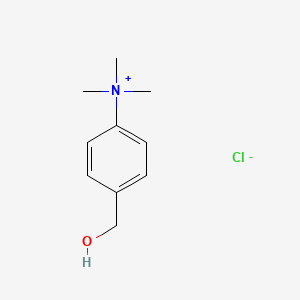
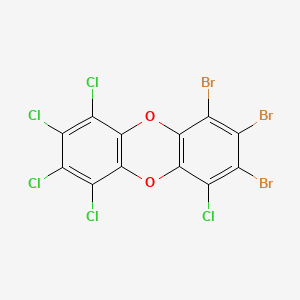

![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
